Cas no 1334368-66-9 (1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)

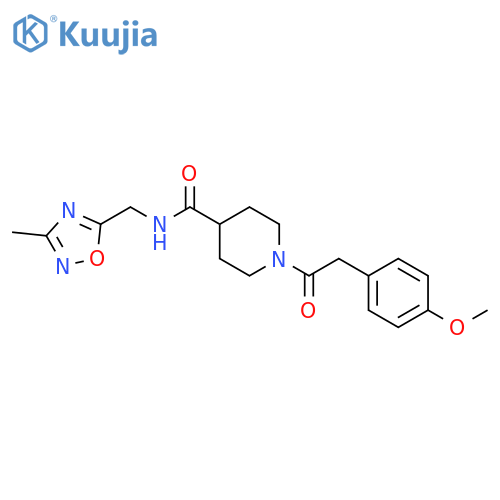

1334368-66-9 structure

商品名:1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide

1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide

- 1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

- AKOS024526982

- SR-01000926054

- 1334368-66-9

- F5882-5518

- VU0527620-1

- SR-01000926054-1

- 1-(2-(4-methoxyphenyl)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

-

- インチ: 1S/C19H24N4O4/c1-13-21-17(27-22-13)12-20-19(25)15-7-9-23(10-8-15)18(24)11-14-3-5-16(26-2)6-4-14/h3-6,15H,7-12H2,1-2H3,(H,20,25)

- InChIKey: GBDMAGKJHMQPKR-UHFFFAOYSA-N

- ほほえんだ: N1(C(CC2=CC=C(OC)C=C2)=O)CCC(C(NCC2ON=C(C)N=2)=O)CC1

計算された属性

- せいみつぶんしりょう: 372.17975526g/mol

- どういたいしつりょう: 372.17975526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 502

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 97.6Ų

1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5882-5518-2mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-25mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-10mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-30mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-1mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-3mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-40mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-10μmol |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-5μmol |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5518-4mg |

1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334368-66-9 | 4mg |

$66.0 | 2023-09-09 |

1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1334368-66-9 (1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬